molecular formula C13H9BrClNO B1633466 N-(3-bromophenyl)-3-chlorobenzamide

N-(3-bromophenyl)-3-chlorobenzamide

Cat. No.: B1633466
M. Wt: 310.57 g/mol
InChI Key: XDSJCJNRBVMDJY-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-chlorobenzamide is a halogenated benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 3-bromophenylamine moiety. Its structure combines electron-withdrawing substituents (chloro and bromo groups), which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSJCJNRBVMDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of N-(3-bromophenyl)-3-chlorobenzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Evidence ID
This compound 3-Cl (benzamide), 3-Br (aniline) Not reported Not reported Not provided in evidence -
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide 3-Cl, 5-OH, 3-benzyl 167.2–169.1 74 1H NMR (DMSO-d6): δ 10.16 (NH), 9.37 (OH)
N-(Phenyl)-3-chlorobenzamide 3-Cl (benzamide), no halogen on aniline 135–138 89 IR: 3339 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O)
N-(Benzothiazol-2-yl)-3-chlorobenzamide 3-Cl, benzothiazole ring Not reported Not reported FTIR, X-ray crystallography (triclinic, Pī)
N-(3-Chlorophenyl)benzamide (polymorph) 3-Cl (aniline), unsubstituted benzamide Not reported Not reported Single-crystal X-ray (monoclinic, R factor = 0.041)

Key Observations :

  • The absence of halogens on the aniline ring (e.g., N-(phenyl)-3-chlorobenzamide) reduces steric hindrance and may improve solubility .
  • Hydrogen-Bonding Groups: The 5-hydroxyl group in N-(3-benzyl-5-hydroxyphenyl)-3-chlorobenzamide introduces hydrogen-bonding capacity, reflected in its higher melting point compared to non-hydroxylated analogs .
  • Heterocyclic Modifications : Incorporation of benzothiazole (as in ) or benzimidazole (e.g., compound 2b in ) alters π-π stacking and dipole interactions, impacting crystallization behavior and bioactivity.

Key Observations :

  • Ortho/Meta Substituent Effects : In mGluR5 modulators, meta-substituted chloro groups (as in ) enhance potency, while ortho-substituents may reduce solubility or cause steric clashes .
  • Cytotoxicity : Electron-withdrawing groups like trifluoromethyl (e.g., compound 9 in ) can increase potency but also introduce cytotoxicity, limiting therapeutic utility.

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